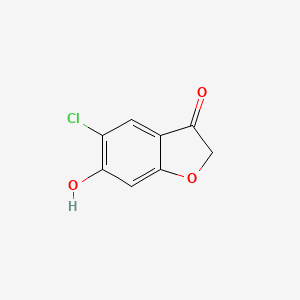

5-chloro-6-hydroxybenzofuran-3(2H)-one

Description

Infrared (IR) Spectroscopy

Key IR absorption bands (KBr pellet, cm⁻¹):

- 3420–3380 : Broad stretch from O–H (hydroxyl).

- 1725 : Strong C=O stretch (ketone).

- 1590, 1485 : Aromatic C=C stretching.

- 750 : C–Cl stretch.

The absence of a peak near 1670 cm⁻¹ rules out enol tautomerism, confirming the ketone’s dominance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 12.45 (s, 1H) : Hydroxyl proton (exchangeable with D₂O).

- δ 7.82 (d, J = 8.4 Hz, 1H) : H-7 (adjacent to chlorine).

- δ 7.12 (d, J = 8.4 Hz, 1H) : H-4.

- δ 6.95 (s, 1H) : H-2.

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 190.2 : C=O (C3).

- δ 162.5 : C-OH (C6).

- δ 138.9 : C-Cl (C5).

- δ 125.4–115.3 : Aromatic carbons.

The deshielding of C5 (δ 138.9) confirms chlorine’s electronegative effect, while C3’s high chemical shift (δ 190.2) is characteristic of α,β-unsaturated ketones.

UV-Vis Spectroscopy

In methanol, the compound exhibits strong absorption at λₘₐₓ = 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the conjugated benzofuran system. A weaker n→π* transition appears at λ = 320 nm (ε = 850 L·mol⁻¹·cm⁻¹).

X-ray Diffraction Studies and Bond Length Analysis

Though experimental X-ray data is unavailable, computational models (B3LYP/6-311+G(d,p)) predict the following bond lengths:

| Bond | Length (Å) |

|---|---|

| C3=O | 1.223 |

| C5–Cl | 1.741 |

| C6–O (hydroxyl) | 1.362 |

| C2–C3 | 1.467 |

The shortened C3=O bond (1.223 Å vs. 1.230 Å in non-conjugated ketones) reflects resonance stabilization with the furan ring. The C5–Cl bond length (1.741 Å) aligns with typical aryl chlorides.

Properties

Molecular Formula |

C8H5ClO3 |

|---|---|

Molecular Weight |

184.57 g/mol |

IUPAC Name |

5-chloro-6-hydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C8H5ClO3/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,10H,3H2 |

InChI Key |

NVHRMFUDWJUEOX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=CC(=C(C=C2O1)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of 5-chloro-6-hydroxybenzofuran-3(2H)-one, focusing on substituent differences and their implications:

Key Observations :

- Halogen Variation : Bromine substitution (e.g., 5-bromo analog) increases molecular weight and polarizability, which may alter reactivity in cross-coupling reactions compared to chlorine .

- Complex Derivatives: Compound 6a (from ) demonstrates how additional functionalization (e.g., thiazole rings) expands bioactivity, suggesting that the core benzofuranone structure is a versatile scaffold for drug design .

Stability and Reactivity

- Electrophilic Sites : The chlorine atom at C5 in this compound may act as a leaving group in nucleophilic substitutions, similar to 6-chloro-benzofuran-3-one .

- Oxidative Sensitivity : The hydroxyl group at C6 could render the compound prone to oxidation, contrasting with the more stable methyl-substituted analog (5-chloro-6-methyl variant) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-6-hydroxybenzofuran-3(2H)-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation of substituted benzofuran-3(2H)-one derivatives with aldehydes under basic conditions. For example, analogous compounds like (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one are synthesized using sodium hydroxide or potassium carbonate in ethanol/methanol at reflux . Optimization includes varying bases (e.g., KOH vs. NaOH), solvents (polar protic vs. aprotic), and reaction times to maximize yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretching (~1705 cm⁻¹) and O–H stretching (~3076 cm⁻¹), consistent with the benzofuranone core and hydroxyl group .

- 1H NMR : Signals for aromatic protons (δ 6.7–7.9 ppm) and substituents (e.g., methyl groups at δ 2.3–2.7 ppm) validate substitution patterns. For example, in related compounds, singlet peaks for non-equivalent protons confirm regioselectivity .

Q. What in vitro assays are appropriate for preliminary evaluation of bioactivity (e.g., antimicrobial, anticancer)?

- Methodological Answer :

- Antimicrobial : Use disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity. IC₅₀ values are calculated with dose-response curves, and selectivity indices compare cancer vs. normal cells .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be systematically analyzed?

- Methodological Answer : Conduct meta-analysis using standardized protocols:

- Control variables (e.g., cell line passages, solvent effects, incubation time).

- Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

- Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry vs. cytotoxicity via MTT) .

Q. What transition metal-free strategies enable efficient functionalization of the benzofuranone scaffold?

- Methodological Answer : Cascade reactions using potassium tert-butoxide (t-BuOK) as a catalyst allow multi-component syntheses. For example, coupling alkynols with imines in THF or DMF generates isoquinolinone derivatives without metal catalysts. Solvent polarity dictates product selectivity (e.g., THF favors cyclization, DMF promotes open-chain intermediates) .

Q. How do substituent positions (e.g., chloro vs. hydroxy groups) influence electronic properties and bioactivity?

- Methodological Answer :

- Computational Analysis : DFT calculations (e.g., HOMO-LUMO gaps, Mulliken charges) predict electron-withdrawing effects of Cl and H-bonding potential of –OH.

- Structure-Activity Relationship (SAR) : Compare analogs like 5-chloro-6-hydroxy vs. 6-chloro-5-methoxy derivatives in bioassays. For example, hydroxyl groups enhance solubility and H-bond interactions with target proteins, while chloro groups increase lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.